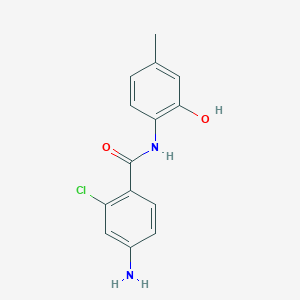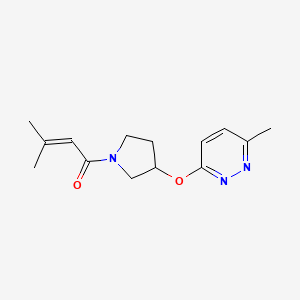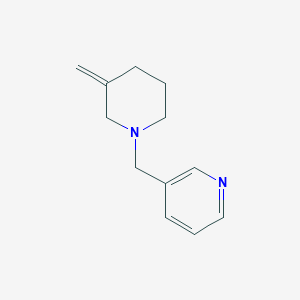
3-((3-Methylenepiperidin-1-yl)methyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((3-Methylenepiperidin-1-yl)methyl)pyridine is a useful research compound. Its molecular formula is C12H16N2 and its molecular weight is 188.274. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Exposure and Toxicity Studies
Research on the environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children has highlighted the widespread chronic exposure to these chemicals. This study underscores the importance of understanding the exposure levels of various compounds, including pyridine derivatives, in different populations, and their potential neurotoxic effects (Babina et al., 2012).
Neurotoxicity and Drug Safety
The investigation of chronic Parkinsonism in humans due to a product of meperidine-analog synthesis has shed light on the neurotoxic potential of certain compounds. Studies like these are critical for assessing the safety and potential neurotoxic effects of new chemical entities, including pyridine-based compounds (Langston et al., 1983).
Metabolite Analysis and Pharmacokinetics
Research into the presence of carcinogenic heterocyclic amines in urine has demonstrated the feasibility of detecting and quantifying metabolites of various compounds, which is essential for understanding the metabolism, pharmacokinetics, and potential toxicological impacts of substances including pyridine derivatives (Ushiyama et al., 1991).
Imaging and Biomarker Studies
Human PET studies of metabotropic glutamate receptor subtype 5 with 11C-ABP688 highlight the use of pyridine derivatives in developing imaging agents for neurological studies. This research illustrates the potential applications of pyridine compounds in neuroscience and medical imaging (Ametamey et al., 2007).
Toxicology and Exposure Research
Studies on toxic encephalopathy and methemoglobinemia after poisoning with specific pyridine compounds have contributed to the understanding of the acute toxicological effects of these chemicals. Research in this area can inform safety guidelines and risk assessments for the use of pyridine derivatives in various applications (Tao et al., 2022).
Properties
IUPAC Name |
3-[(3-methylidenepiperidin-1-yl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-11-4-3-7-14(9-11)10-12-5-2-6-13-8-12/h2,5-6,8H,1,3-4,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYOPMMGEISQJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
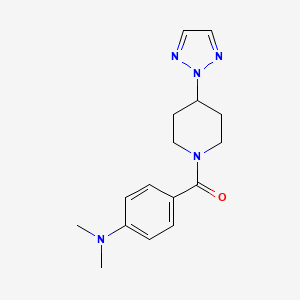
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[[1-(3-methylphenyl)-2-imidazolyl]thio]acetamide](/img/structure/B2983271.png)


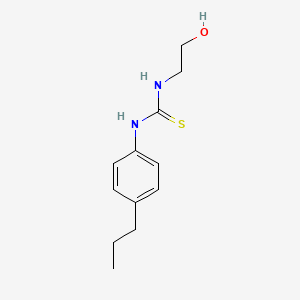
![ethyl 4-[(3-fluorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2983276.png)
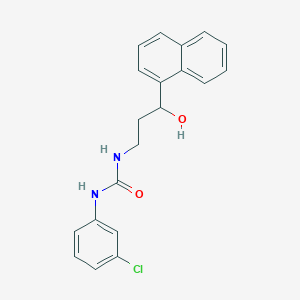
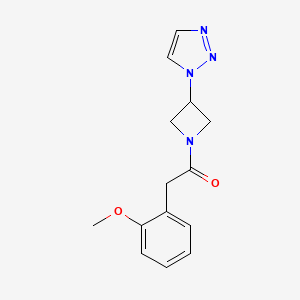
![1-((2-amino-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2983279.png)

![N-(5-chloro-2-methoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2983286.png)
